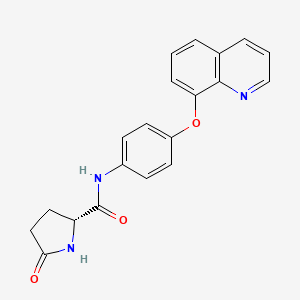![molecular formula C18H27N5O B7573327 N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide, also known as DPTP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DPTP is a triazole-based compound that has been synthesized through a multi-step process, and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with various proteins involved in cell signaling, including G protein-coupled receptors and ion channels. Additionally, this compound has been found to modulate the activity of various enzymes involved in cell signaling, including kinases and phosphatases.
Biochemical and physiological effects:
This compound has been found to have unique biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and modulate pain perception. Additionally, this compound has been found to have antioxidant properties, which may protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility or enhanced activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylethanolamine to form the corresponding amide. Finally, the amide is reacted with sodium azide and copper (I) iodide to form the triazole ring, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to have potential therapeutic applications in scientific research. It has been studied for its potential use as an anti-cancer agent, due to its ability to induce cell death in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines. Additionally, this compound has been found to have potential use as an analgesic, due to its ability to modulate pain perception.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-21(2)15-16-22(12-6-9-17-7-4-3-5-8-17)18(24)10-13-23-14-11-19-20-23/h3-5,7-8,11,14H,6,9-10,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLDPKENUEMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCCC1=CC=CC=C1)C(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)



![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)
![6-chloro-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7573341.png)
![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)